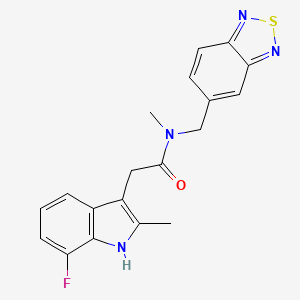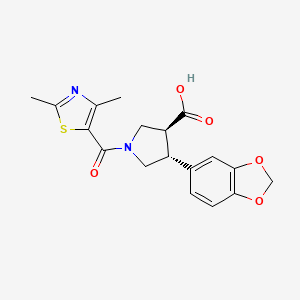![molecular formula C17H26N2O2 B5614092 1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE](/img/structure/B5614092.png)
1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry and drug development . This compound is characterized by the presence of a piperazine ring substituted with a methoxybenzyl group and a butanone moiety.
Preparation Methods
The synthesis of 1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Methoxybenzyl Group: The methoxybenzyl group is introduced through alkylation reactions using appropriate benzyl halides under basic conditions.
Attachment of the Butanone Moiety: The butanone moiety is attached via reductive amination reactions involving the piperazine derivative and a suitable ketone.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical agents with potential therapeutic properties.
Biological Studies: It is employed in studies investigating the biological activities of piperazine derivatives, including their antibacterial, antiviral, and anticancer properties.
Chemical Research: The compound is utilized in the development of new synthetic methodologies and reaction mechanisms involving piperazine derivatives.
Industrial Applications: It finds use in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with molecular targets and pathways in biological systems. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The methoxybenzyl group may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-[4-(3-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)piperazine: This compound shares the methoxybenzyl group but lacks the butanone moiety, resulting in different chemical and biological properties.
3-Benzyl-1,2,3-triazol-4-yl derivatives: These compounds contain a triazole ring instead of the piperazine ring, leading to distinct reactivity and applications.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound features a chromenone scaffold, offering unique biological activities compared to the piperazine derivative.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)11-17(20)19-9-7-18(8-10-19)13-15-5-4-6-16(12-15)21-3/h4-6,12,14H,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDPCINGOJTBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((3S*,4R*)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5614010.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5614014.png)

![2-N-phenyl-6-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5614030.png)

![1-(1-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}propyl)-1H-pyrazole](/img/structure/B5614051.png)
![2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5614060.png)
![2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5614068.png)

![3-[[benzyl(methyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one](/img/structure/B5614079.png)
![5-[(2-Chlorophenyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B5614082.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B5614101.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B5614112.png)
![3,3,8-Trimethyl-8-[2-(2-toluidino)-1,3-thiazol-4-YL]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5614114.png)
